molecular formula C17H14N4O2S B2963643 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207019-29-1

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2963643
CAS No.: 1207019-29-1
M. Wt: 338.39
InChI Key: LVVABUVSTYNFAZ-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a pyrrolidinone-containing phenyl group via a carboxamide linker. Such hybrid architectures are often explored in medicinal chemistry for targeting enzymes or receptors requiring both rigid and flexible binding motifs.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16-2-1-9-21(16)13-6-4-12(5-7-13)18-17(23)11-3-8-14-15(10-11)20-24-19-14/h3-8,10H,1-2,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVABUVSTYNFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxopyrrolidine with 4-aminophenyl-2,1,3-benzothiadiazole-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are categorized below based on core modifications, biological activity, and pharmacokinetic properties.

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (Target) Benzothiadiazole 4-(2-Oxopyrrolidin-1-yl)phenyl Carboxamide, Lactam
5-[(2,4-Difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide (24d) Indole 2,4-Difluorophenylsulfamoyl, Trifluoromethylphenyl Sulfonamide, Lactam
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone 4-Fluorophenyl, Isopropylthiadiazole Fluorophenyl, Thiadiazole
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide Thiazole Chloro-methylphenyl, Hydroxyethylpiperazine Thiazolecarboxamide, Piperazine

Key Insights from Comparative Analysis

Bioisosteric Replacements: The target’s benzothiadiazole core differs from indole (24d) or thiadiazole (compound in ) analogs. Benzothiadiazole’s electron deficiency may enhance binding to redox-active enzymes compared to indole’s electron-rich systems.

Pharmacokinetic Optimization: The trifluoromethyl group in 24d improves metabolic stability (F = 52%) versus non-fluorinated analogs. The target compound lacks this modification, suggesting lower oral bioavailability without further derivatization.

Role of Lactam Rings :

  • The 2-oxopyrrolidinyl group in the target and 24d enhances solubility via hydrogen bonding, whereas 5-oxopyrrolidine derivatives () show variable melting points (e.g., 160–220°C) due to crystallinity differences.

Heterocyclic Diversity :

  • Thiadiazole () and thiazole () analogs prioritize smaller heterocycles for steric accommodation in binding pockets, whereas the target’s benzothiadiazole may favor planar interactions.

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole core fused with a pyrrolidine moiety, which is known to influence its biological properties. The molecular formula is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, and its structure can be represented as follows:

N 4 2 oxopyrrolidin 1 yl phenyl 2 1 3 benzothiadiazole 5 carboxamide\text{N 4 2 oxopyrrolidin 1 yl phenyl 2 1 3 benzothiadiazole 5 carboxamide}

Antitumor Activity

Recent studies have indicated that derivatives of benzothiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results showed that these compounds could inhibit cell proliferation effectively through apoptosis induction.

The proposed mechanism involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis. For example, the compound may inhibit topoisomerase I activity, which is crucial for DNA replication and transcription. Molecular docking studies have supported these findings by demonstrating favorable binding interactions between the compound and the enzyme's active site.

Anti-inflammatory Activity

In addition to antitumor effects, this compound has shown anti-inflammatory properties. In vivo studies demonstrated that this compound could significantly reduce paw swelling in rat models induced by carrageenan. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.

Antimicrobial Activity

Research has also explored the antimicrobial potential of related benzothiadiazole derivatives. These compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the benzothiadiazole ring was found to enhance this activity.

Data Summary

Biological Activity Cell Line/Model Effect Reference
AntitumorHCT-116Cytotoxicity
AntitumorHeLaCytotoxicity
Anti-inflammatoryRat modelReduced swelling
AntimicrobialVarious bacteriaModerate activity

Case Study 1: Antiproliferative Effects

A study conducted by researchers synthesized a series of benzothiadiazole derivatives and tested their antiproliferative activity using the MTT assay. The results indicated that specific modifications to the structure increased cytotoxicity against cancer cells, suggesting potential for further development as anticancer agents.

Case Study 2: In Vivo Anti-inflammatory Study

In a controlled study using rat models, this compound was administered to evaluate its anti-inflammatory effects. Results showed significant reduction in paw edema compared to control groups treated with saline.

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